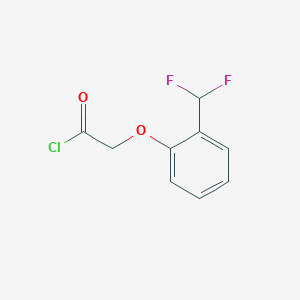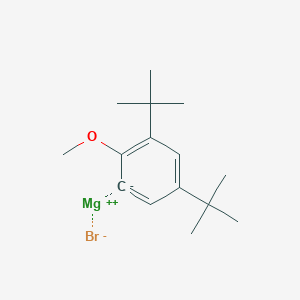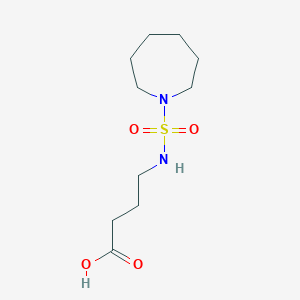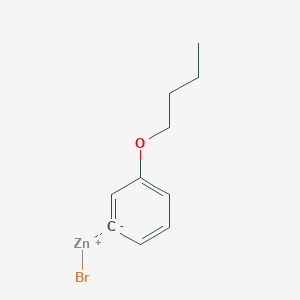
3-n-ButyloxyphenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-n-ButyloxyphenylZinc bromide is an organozinc compound with the molecular formula C10H13BrOZn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is part of the broader class of organozinc reagents, which are known for their versatility and reactivity in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
3-n-ButyloxyphenylZinc bromide can be synthesized through the reaction of 3-n-butyloxyphenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:
- Dissolution of 3-n-butyloxyphenyl bromide in THF.
- Addition of zinc dust or zinc powder to the solution.
- Stirring the mixture at room temperature or under reflux conditions until the reaction is complete.
The reaction can be represented as:
C6H4(OC4H9)Br+Zn→C6H4(OC4H9)ZnBr
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels, automated stirring, and precise control of reaction conditions to ensure high yield and purity. The product is often purified through distillation or recrystallization to remove any impurities.
化学反应分析
Types of Reactions
3-n-ButyloxyphenylZinc bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: It can be reduced to form hydrocarbons or other reduced derivatives.
Substitution: The bromide group can be substituted with other nucleophiles, such as halides, alkoxides, or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or ammonia (NH3) are employed.
Major Products Formed
Oxidation: Phenols or quinones.
Reduction: Hydrocarbons or reduced phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
3-n-ButyloxyphenylZinc bromide has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Biology: The compound can be used to modify biological molecules or as a precursor in the synthesis of bioactive compounds.
Medicine: It is explored for its potential in drug development and synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-n-ButyloxyphenylZinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can participate in various chemical reactions, such as nucleophilic addition or substitution, by transferring the phenyl group to an electrophilic center. The zinc atom acts as a Lewis acid, facilitating the reaction by stabilizing the transition state and lowering the activation energy.
相似化合物的比较
Similar Compounds
PhenylZinc bromide: Similar in structure but lacks the butyloxy group.
3-n-ButyloxyphenylMagnesium bromide: Similar but contains magnesium instead of zinc.
3-n-ButyloxyphenylLithium: Similar but contains lithium instead of zinc.
Uniqueness
3-n-ButyloxyphenylZinc bromide is unique due to the presence of both the butyloxy group and the zinc atom. The butyloxy group provides additional steric and electronic effects, while the zinc atom offers distinct reactivity compared to magnesium or lithium. This combination makes it a valuable reagent in organic synthesis, offering different selectivity and reactivity profiles compared to its analogs.
属性
分子式 |
C10H13BrOZn |
|---|---|
分子量 |
294.5 g/mol |
IUPAC 名称 |
bromozinc(1+);butoxybenzene |
InChI |
InChI=1S/C10H13O.BrH.Zn/c1-2-3-9-11-10-7-5-4-6-8-10;;/h4-5,7-8H,2-3,9H2,1H3;1H;/q-1;;+2/p-1 |
InChI 键 |
DSOHILTXOCPVES-UHFFFAOYSA-M |
规范 SMILES |
CCCCOC1=CC=C[C-]=C1.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


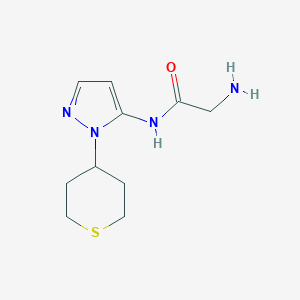
![6-({2-[(3-Nitrophenyl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B14888937.png)
![N-((1S,2S,3R)-3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-hydroxycyclohexyl)-4-(trifluoromethoxy)benzenesulfonimidamide](/img/structure/B14888939.png)




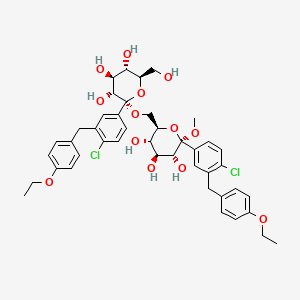
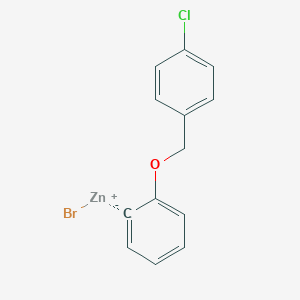
![2-methyl-2-[4-[(E)-2-phenylethenyl]phenoxy]propanamide](/img/structure/B14888968.png)

